molecular formula C16H24BrNO4 B2819927 tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate CAS No. 1691952-13-2

tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate

Cat. No.: B2819927
CAS No.: 1691952-13-2
M. Wt: 374.275
InChI Key: JLGOHRHRGMWDJI-UHFFFAOYSA-N
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Description

“tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate” is an organic compound with a molecular weight of 374.27 . It is an oil at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-11(10-19)7-12-8-13(17)5-6-14(12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3,(H,18,20) . This indicates the presence of a tert-butyl group, a bromo-methoxyphenyl group, and a hydroxypropyl group in the molecule.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 374.27 .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

In the domain of organic chemistry, "tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate" and its analogs serve as pivotal intermediates for synthesizing biologically active compounds. For instance, a study detailed a rapid synthetic method for an analogous compound, highlighting its importance in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017). This research underscores the compound's utility in generating therapeutically relevant entities, emphasizing its role in facilitating advancements in medical chemistry.

Metabolic Studies

Investigations into the metabolism of similar compounds have illuminated the biochemical pathways involved in their biotransformation. A classic study explored the oxidation of "3,5-di-tert.-butylphenyl N-methylcarbamate" in various species, revealing the formation of oxidation products through hydroxylation processes (Douch & Smith, 1971). Such studies provide insights into the metabolic fate of carbamate compounds, contributing to our understanding of their environmental and biological impacts.

Advanced Oxidation Processes

The compound's derivatives have also been scrutinized in studies focused on advanced oxidation processes (AOPs), particularly in the degradation of environmental pollutants. Research into the oxidation of methyl tert-butyl ether (MTBE) by ozonation and AOPs identified various degradation products, including tert-butyl alcohol and formaldehyde, highlighting the efficiency of these processes in eliminating MTBE from water sources (Acero et al., 2001). This research elucidates the potential of using similar compounds in environmental remediation efforts, showcasing their applicability in addressing pollution.

Properties

IUPAC Name

tert-butyl N-[2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-12(10-19)7-11-5-6-14(21-4)13(17)8-11/h5-6,8,12,19H,7,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGOHRHRGMWDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)OC)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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